molecular formula C19H15BrN2O5 B11521911 6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B11521911
M. Wt: 431.2 g/mol
InChI Key: YBNMGCDKLMJLEC-UHFFFAOYSA-N
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Description

N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Bases: Such as triethylamine (TEA) or pyridine for facilitating condensation reactions.

    Solvents: Commonly used solvents include dichloromethane (DCM), ethanol, and dimethylformamide (DMF).

Major Products Formed

    Substituted Chromenes: Resulting from nucleophilic substitution reactions.

    Schiff Bases and Hydrazones: Formed through condensation reactions with amines or hydrazines.

Mechanism of Action

The mechanism of action of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-2-ETHOXYBENZOHYDRAZIDE is unique due to its specific combination of a chromene core with a hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

6-bromo-N'-(2-ethoxybenzoyl)-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C19H15BrN2O5/c1-2-26-16-6-4-3-5-13(16)17(23)21-22-18(24)14-10-11-9-12(20)7-8-15(11)27-19(14)25/h3-10H,2H2,1H3,(H,21,23)(H,22,24)

InChI Key

YBNMGCDKLMJLEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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